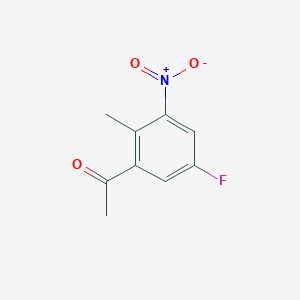

1-(5-Fluoro-2-methyl-3-nitrophenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

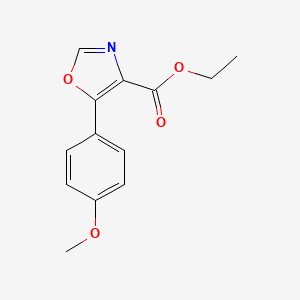

1-(5-Fluoro-2-methyl-3-nitrophenyl)ethanone, also known as an aromatic hydroxy ketone, is a chemical compound with the molecular formula C9H8FNO3 . It has an average mass of 197.163 Da and a monoisotopic mass of 197.048828 Da .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 197.16 . More specific physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Scientific Research Applications

Solid-Liquid Phase Equilibrium and Ternary Phase Diagrams

Research focused on the solid-liquid phase equilibrium of related nitrophenyl ethanone compounds in methanol or n-propanol. The study determined the ternary phase equilibrium for 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, constructing isothermal ternary phase diagrams that are crucial for separating mixtures of these compounds. The NRTL model was used to correlate the solubility data, providing a foundation for understanding the crystallization behaviors of these compounds under various conditions (Li et al., 2019).

Synthesis of Aminobenzo[b]thiophenes

Another study explored the synthesis of aminobenzo[b]thiophenes through the reaction of chloro-nitrophenyl ethanone derivatives. This work highlights a one-pot synthesis route that contributes to the efficient production of aminobenzo[b]thiophenes, showcasing the versatility of nitrophenyl ethanone derivatives in organic synthesis (Androsov et al., 2010).

Cytotoxic Evaluation of Novel Ethanone Derivatives

A study on the synthesis and cytotoxic evaluation of novel derivatives of ethanone compounds, including those related to 1-(5-Fluoro-2-methyl-3-nitrophenyl)ethanone, revealed that these compounds exhibit good cytotoxicity on certain human carcinoma cell lines. This research provides insights into the potential therapeutic applications of ethanone derivatives in cancer treatment (Adimule et al., 2014).

Arylation of Uracil Derivatives

Further research demonstrated the use of fluoro-nitrobenzene derivatives, akin to this compound, in the direct arylation of uracil and its derivatives. This study presents valuable methodologies for the synthesis of biologically active uracil derivatives, underscoring the importance of nitrophenyl ethanone compounds in the development of new pharmaceutical agents (Gondela & Walczak, 2006).

Antibacterial Activity of Thiosemicarbazones

Investigations into the antibacterial properties of thiosemicarbazones derived from nitrophenyl ethanone compounds revealed some compounds exhibit significant activity against Gram-positive and Gram-negative bacteria. This highlights the potential of such derivatives in antimicrobial applications (Parekh & Desai, 2006).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s worth noting that similar compounds have shown inhibitory activity against various viruses and bacteria . The compound’s interaction with its targets likely results in changes that inhibit the growth or replication of these pathogens.

Biochemical Pathways

Related compounds have been shown to impact a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The compound’s molecular weight of 19716 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.

Result of Action

Related compounds have demonstrated a range of effects, including antiviral, anti-inflammatory, and anticancer activities .

properties

IUPAC Name |

1-(5-fluoro-2-methyl-3-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c1-5-8(6(2)12)3-7(10)4-9(5)11(13)14/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJDBIDHNPTLQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on](/img/structure/B6336072.png)

![1-(3,4-Dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanimine](/img/structure/B6336142.png)

![5-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol, 95%](/img/structure/B6336152.png)